Cas no 1429425-04-6 (6-Benzothiazolesulfinic acid, sodium salt (1:1))

6-Benzothiazolesulfinic acid, sodium salt (1:1) is a versatile organic compound with significant applications in pharmaceuticals and agrochemicals. This compound offers high purity, excellent solubility, and stability, making it ideal for synthesis and research. Its unique chemical structure provides a solid foundation for developing novel compounds with desired properties.
6-Benzothiazolesulfinic acid, sodium salt (1:1) structure
1429425-04-6 structure
商品名:6-Benzothiazolesulfinic acid, sodium salt (1:1)
CAS番号:1429425-04-6
MF:C7H6NNaO2S2
メガワット:223.247809886932
CID:5802570
PubChem ID:67122946

6-Benzothiazolesulfinic acid, sodium salt (1:1) 化学的及び物理的性質

名前と識別子

    • 6-Benzothiazolesulfinic acid, sodium salt (1:1)
    • 1,3-benzothiazol-6-sulfinic acid sodium salt
    • 1429425-04-6
    • EN300-722910
    • SCHEMBL1691521
    • Sodium benzo[d]thiazole-6-sulfinate
    • sodium 1,3-benzothiazole-6-sulfinate
    • WNQDULXVXHDUFY-UHFFFAOYSA-M
    • インチ: 1S/C7H5NO2S2.Na.H/c9-12(10)5-1-2-6-7(3-5)11-4-8-6;;/h1-4H,(H,9,10);;
    • InChIKey: FXQFNYGYNTVSPW-UHFFFAOYSA-N
    • ほほえんだ: S(C1=CC=C2N=CSC2=C1)(O)=O.[NaH]

計算された属性

  • せいみつぶんしりょう: 220.95811500g/mol
  • どういたいしつりょう: 220.95811500g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 13
  • 回転可能化学結合数: 1
  • 複雑さ: 205
  • 共有結合ユニット数: 2
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 101Ų

6-Benzothiazolesulfinic acid, sodium salt (1:1) 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-722910-1.0g
sodium 1,3-benzothiazole-6-sulfinate
1429425-04-6
1g
$0.0 2023-06-07

6-Benzothiazolesulfinic acid, sodium salt (1:1) 関連文献

6-Benzothiazolesulfinic acid, sodium salt (1:1)に関する追加情報

Introduction to 6-Benzothiazolesulfinic acid, sodium salt (1:1) and Its Applications in Modern Chemical Biology

6-Benzothiazolesulfinic acid, sodium salt (1:1), with the CAS number 1429425-04-6, is a compound of significant interest in the field of chemical biology due to its unique structural and functional properties. This compound belongs to the benzothiazole class, which has been extensively studied for its diverse biological activities. The sodium salt form enhances its solubility in aqueous solutions, making it a valuable reagent in various biochemical and pharmaceutical applications.

The benzothiazole core structure is characterized by a fused ring system consisting of a benzene ring and a thiazole ring. This configuration imparts remarkable stability and reactivity, enabling the compound to participate in multiple biochemical interactions. In recent years, 6-Benzothiazolesulfinic acid, sodium salt (1:1) has emerged as a key intermediate in the synthesis of bioactive molecules, particularly in the development of novel therapeutic agents.

One of the most compelling aspects of this compound is its role in drug discovery. The sulfinic acid group provides a site for further functionalization, allowing chemists to design molecules with specific biological targets. For instance, derivatives of 6-Benzothiazolesulfinic acid, sodium salt (1:1) have been investigated for their potential anti-inflammatory and anticancer properties. These studies have highlighted the compound's ability to modulate signaling pathways involved in disease progression.

Recent research has demonstrated that modifications to the benzothiazole scaffold can significantly alter the pharmacological profile of derived compounds. A notable example is the development of small-molecule inhibitors targeting protein-protein interactions. By leveraging the structural flexibility of 6-Benzothiazolesulfinic acid, sodium salt (1:1), researchers have been able to design molecules that disrupt critical cellular processes associated with various diseases.

The sodium salt form of this compound enhances its utility in aqueous-based systems, making it particularly suitable for use in high-throughput screening assays. These assays are essential for identifying lead compounds with promising therapeutic potential. The solubility and stability of 6-Benzothiazolesulfinic acid, sodium salt (1:1) ensure consistent performance across multiple experimental conditions, thereby facilitating reliable data interpretation.

In addition to its applications in drug discovery, 6-Benzothiazolesulfinic acid, sodium salt (1:1) has found utility in materials science and chemical synthesis. Its ability to act as a ligand or catalyst precursor has opened new avenues for developing advanced materials with tailored properties. The compound's reactivity with transition metals has been explored for creating novel catalysts that enhance reaction efficiency in organic synthesis.

The growing interest in green chemistry has also spurred research into sustainable applications of 6-Benzothiazolesulfinic acid, sodium salt (1:1). Efforts are underway to develop synthetic routes that minimize waste and reduce environmental impact. These efforts align with broader trends in the chemical industry toward more sustainable practices.

The future prospects for 6-Benzothiazolesulfinic acid, sodium salt (1:1) are promising, with ongoing studies exploring its potential in areas such as regenerative medicine and neurodegenerative diseases. The compound's unique structural features make it a versatile tool for addressing complex biological challenges. As research continues to uncover new applications, the importance of this compound is expected to grow further.

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